molecular formula C9H17ClO B1295747 3,5,5-Trimethylhexanoyl chloride CAS No. 36727-29-4

3,5,5-Trimethylhexanoyl chloride

Cat. No.: B1295747
CAS No.: 36727-29-4
M. Wt: 176.68 g/mol
InChI Key: GEKPNPPFAYJZRD-UHFFFAOYSA-N
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Description

3,5,5-Trimethylhexanoyl chloride, also known as isononanoyl chloride, is an organic compound with the molecular formula C₉H₁₇ClO. It is an acid chloride derived from 3,5,5-trimethylhexanoic acid. This compound is typically a colorless to light yellow liquid and is known for its reactivity, particularly in organic synthesis .

Mechanism of Action

Target of Action

3,5,5-Trimethylhexanoyl chloride, also known as isononanoyl chloride, is primarily used as a reagent in the synthesis of various compounds

Mode of Action

As an acid chloride, this compound is highly reactive. It can participate in acylation reactions, where it donates an acyl group to a target molecule . This can result in significant changes to the target molecule, including changes in its reactivity, solubility, and other properties.

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the target molecules it reacts with. For example, it can be used as a reagent in the synthesis of barbituric acid analogs , which are involved in the central nervous system’s function. It can also be used in the synthesis of alpha-N-fatty acyl colistin nonapeptide derivatives , which are antibiotics that target the bacterial cell membrane.

Result of Action

The molecular and cellular effects of this compound are largely dependent on the specific reactions it participates in. For example, in the synthesis of barbituric acid analogs, it contributes to the formation of compounds that can modulate the activity of GABA receptors in the brain .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the pH of the environment, the presence of other reactive species, and the temperature . Moreover, it should be stored under inert gas and in a cool and dark place to maintain its stability .

Biochemical Analysis

Biochemical Properties

3,5,5-Trimethylhexanoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of barbituric acid analogs and fatty acyl derivatives . It interacts with enzymes such as acyltransferases, which facilitate the transfer of the acyl group from the chloride to other molecules. This interaction is crucial for the formation of various biochemical compounds. Additionally, this compound can react with proteins and other biomolecules, leading to the formation of acylated derivatives that can alter the function and activity of these biomolecules .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell signaling pathways by modifying key signaling proteins through acylation. This modification can alter the activity of these proteins, leading to changes in gene expression and cellular metabolism . For instance, the acylation of transcription factors can affect their ability to bind to DNA and regulate gene expression, thereby impacting various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with biomolecules. This compound can acylate amino groups in proteins, leading to changes in their structure and function . The acylation process can inhibit or activate enzymes, depending on the specific site of modification. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to moisture . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Toxic or adverse effects, such as tissue damage and metabolic disturbances, are observed at high doses . These effects highlight the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as an acylating agent . It interacts with enzymes such as acyltransferases and coenzymes like Coenzyme A, facilitating the transfer of acyl groups to target molecules. This process can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transport proteins and binding proteins . These interactions help in the localization and accumulation of the compound in specific cellular compartments. The distribution of this compound can affect its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific organelles or compartments within the cell, where it exerts its biochemical effects. For example, acylation of mitochondrial proteins can affect mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5,5-Trimethylhexanoyl chloride can be synthesized through the chlorination of 3,5,5-trimethylhexanoic acid using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction typically proceeds under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acid chloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases as by-products .

Industrial Production Methods

In an industrial setting, continuous flow synthesis methods have been developed to produce this compound more efficiently. One such method involves the use of triphosgene and 3,5,5-trimethylhexanoic acid in the presence of N,N-dimethylformamide (DMF) as a catalyst. This process is carried out in a silicon carbide microreactor, which allows for better control over reaction conditions and improved safety .

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethylhexanoyl chloride primarily undergoes nucleophilic acyl substitution reactions due to the presence of the highly reactive acyl chloride group. These reactions include:

    Hydrolysis: Reacts with water to form 3,5,5-trimethylhexanoic acid and hydrochloric acid.

    Aminolysis: Reacts with amines to form amides.

    Alcoholysis: Reacts with alcohols to form esters.

Common Reagents and Conditions

    Hydrolysis: Water, typically under mild conditions.

    Aminolysis: Primary or secondary amines, often in the presence of a base such as pyridine.

    Alcoholysis: Alcohols, often in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

3,5,5-Trimethylhexanoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It serves as a reagent in the synthesis of barbituric acid analogs and other complex organic molecules.

    Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Crop Protection: It is involved in the production of crop protection agents and pesticides.

    Dyes and Pigments: It is used in the synthesis of dyes and pigments

Comparison with Similar Compounds

Similar Compounds

  • Neodecanoyl chloride
  • 2-Ethylhexanoyl chloride
  • 3-Cyclohexylpropionyl chloride
  • Cyclopentanecarbonyl chloride
  • 3-Cyclopentylpropionyl chloride

Uniqueness

3,5,5-Trimethylhexanoyl chloride is unique due to its branched structure, which imparts specific steric and electronic properties. This branching can influence the reactivity and selectivity of the compound in various chemical reactions, making it distinct from its linear or less-branched counterparts .

Properties

IUPAC Name

3,5,5-trimethylhexanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO/c1-7(5-8(10)11)6-9(2,3)4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKPNPPFAYJZRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)Cl)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049284
Record name 3,5,5-Trimethylhexanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hexanoyl chloride, 3,5,5-trimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

36727-29-4
Record name 3,5,5-Trimethylhexanoyl chloride
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URL https://commonchemistry.cas.org/detail?cas_rn=36727-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3,5,5-Trimethylhexanoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036727294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoyl chloride, 3,5,5-trimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,5,5-Trimethylhexanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,5-trimethylhexanoyl chloride
Source European Chemicals Agency (ECHA)
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Record name 3,5,5-TRIMETHYLHEXANOYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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